molecular formula C10H20N2 B012417 2-Pyrrolidin-1-ylmethyl-piperidin CAS No. 100158-63-2

2-Pyrrolidin-1-ylmethyl-piperidin

Katalognummer: B012417
CAS-Nummer: 100158-63-2
Molekulargewicht: 168.28 g/mol
InChI-Schlüssel: GJJCBYJAVZCDCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1.1. Melanocortin Receptor Agonism

A significant application of 2-Pyrrolidin-1-ylmethyl-piperidine is its role as a selective agonist for the melanocortin receptor 4 (MCR4). This receptor is implicated in several physiological processes, including appetite regulation and sexual function. Compounds that target MCR4 are being investigated for their potential to treat conditions such as:

  • Obesity : By reducing appetite and increasing metabolic rate.
  • Sexual Dysfunction : Addressing disorders like hypoactive sexual desire disorder and erectile dysfunction.
  • Diabetes : Enhancing glucose tolerance and decreasing insulin resistance .

1.2. Neuroprotective Effects

Research indicates that derivatives of piperidine compounds, including 2-Pyrrolidin-1-ylmethyl-piperidine, exhibit neuroprotective properties. These compounds are being studied for their potential in treating neurodegenerative diseases such as Alzheimer's disease. They may inhibit enzymes like acetylcholinesterase, which is crucial for maintaining cognitive function .

Case Studies and Research Findings

StudyFocusFindings
MCR4 AgonismDemonstrated efficacy in treating obesity and sexual dysfunction through MCR4 activation.
NeuroprotectionShowed potential in inhibiting acetylcholinesterase, offering benefits for Alzheimer's treatment.
Synthesis TechniquesDeveloped new methods for synthesizing pyrrolidin-2-ones from piperidine, improving efficiency and selectivity.

Broader Pharmaceutical Applications

The broader category of piperidine and pyrrolidine derivatives includes compounds that have shown promise in various therapeutic areas:

  • Cancer Therapy : Some derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting potential as anti-cancer agents.
  • Antimicrobial Activity : Certain compounds exhibit activity against bacterial strains, including MRSA and tuberculosis .
  • Pain Management : Research has explored the use of piperidine derivatives as analgesics through their interaction with opioid receptors .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Tilmicosin wird aus Tylosin synthetisiert, einem weiteren Makrolid-Antibiotikum. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die chemischen Umwandlungen zu erleichtern.

Industrielle Produktionsverfahren

Die industrielle Produktion von Tilmicosin beinhaltet die großtechnische chemische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die behördlichen Anforderungen an Tierarzneimittel zu erfüllen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tilmicosin unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Tilmicosin kann oxidiert werden, um verschiedene Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Tilmicosin verändern.

    Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Tilmicosin-Molekül einführen.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die Reaktionsbedingungen umfassen oft kontrollierte Temperaturen und pH-Werte, um die gewünschten chemischen Umwandlungen zu gewährleisten .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Tilmicosin-Derivate mit modifizierten pharmakologischen Eigenschaften. Diese Derivate werden auf ihre mögliche Verwendung in der Veterinärmedizin untersucht .

Wirkmechanismus

Tilmicosin exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacterial ribosomes, preventing the elongation of the peptide chain during translation. This action effectively stops bacterial growth and replication . Tilmicosin also acts as a calcium channel blocker, which contributes to its cardiotoxic effects in humans .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    Tylosin: Ein Makrolid-Antibiotikum, das Tilmicosin ähnelt und in der Veterinärmedizin zur Behandlung von Atemwegsinfektionen eingesetzt wird.

    Erythromycin: Ein weiteres Makrolid-Antibiotikum, das in der Human- und Veterinärmedizin eingesetzt wird.

    Azithromycin: Ein weit verbreitetes Makrolid-Antibiotikum mit einem breiteren Wirkungsspektrum.

Einzigartigkeit

Tilmicosin ist einzigartig aufgrund seiner lang anhaltenden Wirkung und seiner Fähigkeit, den Infektionsherd in der Lunge zu bekämpfen. Es ist speziell für die veterinärmedizinische Anwendung formuliert und hat eine verbesserte Aktivität gegen bestimmte Bakterienstämme im Vergleich zu anderen Makroliden .

Biologische Aktivität

2-Pyrrolidin-1-ylmethyl-piperidine, a piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.

Chemical Structure and Properties

The molecular formula for 2-Pyrrolidin-1-ylmethyl-piperidine is C11H18N2C_{11}H_{18}N_2 with a molecular weight of approximately 178.28 g/mol. Its structure features a piperidine ring substituted with a pyrrolidine moiety, which contributes to its unique pharmacological properties.

PropertyValue
Molecular Weight178.28 g/mol
CAS Number885951-15-5
Chemical FormulaC11H18N2C_{11}H_{18}N_2

Biological Activity

Research indicates that 2-Pyrrolidin-1-ylmethyl-piperidine exhibits several biological activities:

1. Antimicrobial Activity
Studies have shown that derivatives of piperidine, including 2-Pyrrolidin-1-ylmethyl-piperidine, possess antimicrobial properties. For instance, piperidine derivatives have been tested against various strains of bacteria and fungi, demonstrating significant inhibition of growth. A notable study reported the synthesis of novel piperidine derivatives with effective antifungal activity against Candida auris, with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL .

2. Antitumor Activity
Compounds containing piperidine structures have been explored for their potential in cancer therapy. Research has indicated that these compounds can induce apoptosis in cancer cells, suggesting a mechanism of action that may involve the disruption of cellular integrity and function .

3. Neuroprotective Effects
Some studies have indicated that piperidine derivatives may exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or by providing antioxidant activity. This suggests their potential application in treating neurodegenerative diseases .

The biological activity of 2-Pyrrolidin-1-ylmethyl-piperidine is largely attributed to its ability to interact with specific molecular targets within cells:

  • Receptor Binding : The compound may bind to neurotransmitter receptors or other cellular proteins, modulating signaling pathways.
  • Enzyme Inhibition : It has been suggested that this compound can inhibit key enzymes involved in metabolic processes or disease pathways.

Case Studies

Several case studies have highlighted the effectiveness of piperidine derivatives:

Case Study 1: Antifungal Activity
A study synthesized six novel piperidine-based compounds and evaluated their antifungal activity against clinical isolates of Candida auris. The results demonstrated that certain derivatives not only inhibited fungal growth but also induced cell cycle arrest and apoptosis in fungal cells, indicating their potential as therapeutic agents against resistant fungal infections .

Case Study 2: Antibacterial Activity
Another investigation focused on the antibacterial properties of piperidine derivatives against multidrug-resistant bacterial strains. The study found that specific derivatives exhibited low nanomolar activity against Acinetobacter baumannii and other Gram-positive bacteria, showcasing their potential as new antibiotics .

Eigenschaften

IUPAC Name

2-(pyrrolidin-1-ylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-2-6-11-10(5-1)9-12-7-3-4-8-12/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJCBYJAVZCDCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100158-63-2
Record name 100158-63-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: How does the structure of these compounds contribute to their high selectivity for the kappa opioid receptor?

A1: The research highlights the importance of specific structural features in (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives for their kappa opioid receptor selectivity. []

  • Active Conformation: Computational studies and 1H NMR analysis revealed that an essential structural element for activity is a torsional angle (N1C2C7N8) of 60 degrees within the pharmacophore. This specific conformation likely facilitates optimal interaction with the kappa opioid receptor binding site. []
  • Arylacetic Moiety Substitution: The presence of electron-withdrawing and lipophilic substituents in the para and/or meta positions of the arylacetic moiety significantly influences analgesic activity and kappa affinity. These substituents likely contribute to binding affinity and selectivity through electronic and hydrophobic interactions with the receptor. []

Q2: What is the significance of the observed in vivo analgesic activity of these compounds?

A2: The study demonstrates the in vivo analgesic potential of (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives using the mouse tail-flick model, a standard preclinical assay for assessing pain relief. []

  • Potency: One of the lead compounds, (2S)-1-[(3,4-dichlorophenyl)acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine hydrochloride (compound 14), exhibited an ED50 of 0.05 mg/kg (subcutaneous administration). This indicates that it is 25 times more potent than morphine and 16 times more potent than the established kappa ligand U-50488 in this model. []
  • Therapeutic Potential: This substantial increase in potency compared to existing analgesics suggests that (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives have the potential to be developed into highly effective painkillers. Their high selectivity for the kappa opioid receptor may also translate into a reduced risk of undesirable side effects often associated with mu opioid agonists, such as morphine. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.